molecular formula C6H8N2O B1356399 2,4-Dimethyl-1H-imidazole-5-carbaldehyde CAS No. 68282-52-0

2,4-Dimethyl-1H-imidazole-5-carbaldehyde

Cat. No. B1356399
CAS RN: 68282-52-0
M. Wt: 124.14 g/mol
InChI Key: MFFWADYNIVRMMM-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1H-imidazole-5-carbaldehyde is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is a solid substance and is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have highlighted the importance of these heterocycles as key components to functional molecules used in a variety of everyday applications . The synthesis of imidazoles has been focused on the bonds constructed during the formation of the imidazole . For instance, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-1H-imidazole-5-carbaldehyde is represented by the InChI code: 1S/C6H8N2O/c1-4-6(3-9)8-5(2)7-4/h3H,1-2H3, (H,7,8) . This indicates that the molecule contains six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

2,4-Dimethyl-1H-imidazole-5-carbaldehyde is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

1. Synthesis of pH-Sensitive Spin Probes

A study by Kirilyuk et al. (2003) discusses the preparation of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides, which are converted to stable nitroxides, serving as pH-sensitive spin probes. This application is significant in the field of chemical sensing and analysis, especially for pH measurement in various environments (Kirilyuk et al., 2003).

2. Copper-Catalyzed Oxidative Coupling

Li et al. (2015) describe a copper-catalyzed oxidative coupling reaction involving α,β-unsaturated aldehydes and amidines to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This method is notable for its high atom economy and mild conditions, making it an efficient approach in organic synthesis (Li et al., 2015).

3. Novel Synthesis of Key Intermediates

Sun et al. (2009) report a novel synthesis method for 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key intermediate of Losartan. This process involves a six-step synthesis with an overall yield of 40%, highlighting its importance in pharmaceutical intermediate production (Sun et al., 2009).

4. Efficient Synthesis of 2-Aminoimidazole Alkaloids

Ando & Terashima (2010) achieved a novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, proving useful in the efficient synthesis of various 2-aminoimidazole alkaloids. This development has implications in the synthesisof bioactive compounds and natural products (Ando & Terashima, 2010).

5. Development of Imidazo[4,5-b]pyridines

Perandones & Soto (1997) explored the preparation of 4-Amino-1,2-dimethylimidazole-5-carbaldehyde and its condensation with various compounds to yield imidazo[4,5-b]pyridine derivatives. These compounds have potential applications in medicinal chemistry and drug development (Perandones & Soto, 1997).

6. Synthon for Incorporating Imidazolium Group

Berezin & Achilefu (2007) discuss the synthesis of 1,3-dimethylated imidazolium carbaldehydes, serving as synthons for incorporating a cationic imidazolium group into molecular frameworks. This is particularly useful in the field of organic synthesis for creating novel compounds (Berezin & Achilefu, 2007).

7. Synthesis of Bioactive Imidazole Derivatives

Orhan et al. (2019) present a study on starting from 4-methyl-1H-imidazole-5-carbaldehyde and deriving different compounds with potential biological activities. This research highlights the role of imidazole derivatives in biomedical applications (Orhan et al., 2019).

8. Efficient Synthesis of N-Protected Imidazole-4-carbaldehyde

Winter & Rétey (1994) describe a method for the synthesis of N-protected imidazole-4-carbaldehyde, a compound relevant in the synthesis of various heterocyclic compounds. The method provides an efficient approach for obtaining this intermediate (Winter & Rétey, 1994).

Safety And Hazards

The safety information for 2,4-Dimethyl-1H-imidazole-5-carbaldehyde indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 2,4-Dimethyl-1H-imidazole-5-carbaldehyde are not mentioned in the search results, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

2,5-dimethyl-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-6(3-9)8-5(2)7-4/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFWADYNIVRMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10527692
Record name 2,5-Dimethyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-1H-imidazole-5-carbaldehyde

CAS RN

68282-52-0
Record name 2,5-Dimethyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 42.2 gm. portion of 2,5-dimethyl-4-imidazolemethanol and 44.8 ml. of concentrated nitric acid are mixed. When the initial reaction subsides, the solution is heated on a steam bath for 1 hour. The reaction mixture is neutralized with concentrated aqueous sodium carbonate, then concentrated under vacuum. After leaching the residue with 150 ml. of hot ethanol several times, the combined organic solution are concentrated under vacuum. Chromatographing the residual oil on silica gel gives a solid which is recrystallized from isopropanolethyl acetate to give the desired product, m.p. 164.5°-166° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Green, Y Hu, K Janz, HQ Li, N Kaila… - Journal of medicinal …, 2007 - ACS Publications
Tumor progression loci-2 (Tpl2) (Cot/MAP3K8) is a serine/threonine kinase in the MAP3K family directly upstream of MEK. Recent studies using Tpl2 knockout mice have indicated an …
Number of citations: 73 pubs.acs.org

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